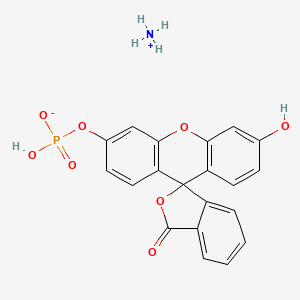

Fluorescein-diphosphat monoammonium salt

Description

Historical Trajectory of Fluorogenic Substrate Development in Enzymatic Analysis

The journey towards sensitive enzymatic analysis, which eventually led to the development of substrates like fluorescein (B123965) diphosphate (B83284), began with foundational discoveries in fluorescence and dye chemistry. The story of fluorescein itself starts in 1871, when the German chemist Adolf von Baeyer first synthesized the fluorophore, initially naming it "resorcinphthalein". arvojournals.orgaatbio.com For several decades, its biological applications remained unexplored.

A pivotal moment came in 1941 when Dr. Albert Coons successfully conjugated fluorescein to antibodies, pioneering the technique of immunofluorescence to visualize proteins within cells and tissues. arvojournals.org This marked the beginning of fluorescein's widespread use in biological research. The 1950s saw the emergence of the first fluorogenic substrates, such as fluorescein diacetate, which was used to measure non-specific esterase activity and assess cell viability. aatbio.com In this system, the non-fluorescent diacetate form is cleaved by intracellular esterases, releasing fluorescent fluorescein, which is retained within living cells.

The development of fluorogenic substrates ran parallel to and often superseded chromogenic methods. Chromogenic substrates, which produce a colored product upon enzymatic action, were introduced into research laboratories in the early 1970s. aatbio.com A classic example is p-nitrophenyl phosphate (B84403) (pNPP), which, when dephosphorylated by alkaline phosphatase, yields a yellow product. While effective, these colorimetric assays often lack the sensitivity of fluorescence-based methods.

The latter half of the 20th century saw a rapid expansion in the diversity of fluorogenic probes. Substrates based on the 4-methylumbelliferone (B1674119) (4-MU) scaffold were developed for detecting various enzymes, including glycosidases and phosphatases. abcam.combiotium.com Concurrently, techniques like Fluorescence Resonance Energy Transfer (FRET) were harnessed to create sophisticated protease substrates. thermofisher.com This historical progression towards increasingly sensitive and specific detection methods set the stage for the adoption of highly efficient substrates like fluorescein diphosphate, which offered significant advantages in assay sensitivity. thermofisher.com

Fundamental Principles Governing the Fluorogenic Mechanism of Fluorescein Diphosphate

The utility of Fluorescein Diphosphate (FDP) as a substrate lies in its conversion from a non-fluorescent molecule into a highly fluorescent one through enzymatic activity. aatbio.comaatbio.com FDP itself is colorless and does not exhibit significant fluorescence. medkoo.comusbio.net The fluorogenic mechanism is initiated by the enzymatic hydrolysis of the phosphate groups attached to the fluorescein core. This process is primarily catalyzed by phosphatases, such as alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPs). abcam.combiotium.com

The hydrolysis occurs in a sequential, two-step reaction:

First Hydrolysis: A phosphatase enzyme cleaves one of the two phosphate groups from the FDP molecule. This reaction yields Fluorescein Monophosphate (FMP), which is weakly fluorescent. medkoo.comnih.gov

Second Hydrolysis: The same or another phosphatase molecule then removes the second phosphate group from FMP. This final cleavage releases the un-esterified fluorescein molecule. nih.gov

It is the final product, fluorescein, that is responsible for the strong, detectable signal. Once liberated, fluorescein exhibits a high fluorescence quantum yield (approximately 0.92) and a large molar extinction coefficient (around 90,000-100,000 cm⁻¹M⁻¹). thermofisher.comusbio.net This results in an intensely fluorescent, yellow-green signal that can be readily quantified. The optimal excitation and emission wavelengths for fluorescein are approximately 490 nm and 514 nm, respectively, which are compatible with standard fluorescence detection instrumentation, including those equipped with argon lasers. aatbio.commedkoo.com

The rate of fluorescence increase is directly proportional to the activity of the phosphatase enzyme in the sample, allowing for precise quantification of enzymatic activity. The significant difference between the non-fluorescent substrate and the highly fluorescent end-product provides a high signal-to-noise ratio, which is the basis for the exceptional sensitivity of FDP-based assays.

Broader Significance and Research Niche of Fluorescein Diphosphate in Analytical Methodologies

The high sensitivity of the FDP-fluorescein system has made it a substrate of choice in numerous analytical applications, particularly where low levels of enzyme activity need to be detected. thermofisher.com It is widely considered one of the most sensitive fluorogenic substrates for phosphatases, with detection limits reported to be at least 50 times lower than those achieved with the chromogenic substrate p-nitrophenyl phosphate (pNPP). thermofisher.com

A primary application of FDP is in Enzyme-Linked Immunosorbent Assays (ELISAs). aatbio.comaatbio.com In this context, alkaline phosphatase is a common enzyme conjugate for secondary antibodies. The use of FDP as the substrate allows for significant signal amplification, enabling the detection of very low concentrations of the target analyte. The assay can detect as little as 0.5 picograms of alkaline phosphatase. eurogentec.com

Beyond ELISAs, FDP is a critical tool for studying protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling. usbio.netnih.gov The substrate's high catalytic efficiency with these enzymes makes it ideal for kinetic studies and for high-throughput screening (HTS) of potential PTPase inhibitors, which are of interest in drug discovery. biotium.comnih.gov

The versatility of FDP allows it to be used in various assay formats, from solution-based assays in microplates to capillary electrophoresis and cell lysate preparations. abcam.commedchemexpress.com Its ability to generate a strong fluorescent signal in the visible spectrum makes it a robust and reliable tool in academic research and clinical diagnostics for measuring phosphatase activity.

Interactive Data Tables

Table 1: Spectral Properties of Fluorescein

| Property | Value | Reference |

| Maximum Excitation Wavelength | ~490 nm | aatbio.commedkoo.com |

| Maximum Emission Wavelength | ~514 nm | aatbio.commedkoo.com |

| Molar Extinction Coefficient (EC) | ~90,000-100,000 cm⁻¹M⁻¹ | thermofisher.comusbio.net |

| Fluorescence Quantum Yield | ~0.92 | thermofisher.com |

Table 2: Comparison of Phosphatase Substrates

| Substrate | Signal Type | End Product | Key Advantage | Key Disadvantage |

| Fluorescein Diphosphate (FDP) | Fluorogenic | Fluorescein | Very high sensitivity | Thermally unstable |

| p-Nitrophenyl Phosphate (pNPP) | Chromogenic | p-Nitrophenol | Simple, colorimetric detection | Lower sensitivity than FDP |

| 4-Methylumbelliferyl Phosphate (MUP) | Fluorogenic | 4-Methylumbelliferone | Good sensitivity | Fluorescence is pH-dependent |

| 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) | Chromogenic (precipitating) | Dimerized indigo (B80030) dye | Forms a stable, insoluble precipitate | Not suitable for solution-based quantification |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H16NO8P |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate |

InChI |

InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |

InChI Key |

QKVQYTIROGRBFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+] |

Origin of Product |

United States |

Advanced Methodologies for Enzymatic Activity Profiling Using Fluorescein Diphosphate

Quantitative Spectroscopic Assays for Phosphatase Enzyme Kinetics

The enzymatic hydrolysis of FDP into fluorescein (B123965) forms the basis of a continuous and highly sensitive assay for measuring the activity of protein tyrosine phosphatases (PTPases) and alkaline phosphatases. eurogentec.comnih.gov The assay's sensitivity is enhanced by the high quantum yield of fluorescein, making it more sensitive than colorimetric alternatives. eurogentec.com Assays utilizing FDP can detect alkaline phosphatase levels as low as 0.5 pg. eurogentec.com The reaction can be monitored in real-time using a fluorescence plate reader, typically at an excitation wavelength of approximately 485 nm and an emission wavelength of 528 nm. eurogentec.com

Optimizing FDP-based assays is critical for accommodating the diverse characteristics of various phosphatase isoforms, such as alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases. nih.gov Key parameters for optimization include pH, buffer composition, and substrate concentration. For example, FDP working solutions are often prepared in a Tris buffer with a pH between 8 and 9 to ensure optimal enzyme activity. aatbio.comaatbio.com

The concentration of FDP itself is a crucial variable. Protocols often recommend a 2X working solution of 10 to 50 µM, which should be prepared fresh for each experiment to prevent degradation, as FDP is known to be thermally unstable. aatbio.comaatbio.com For different enzyme families, such as serine/threonine protein phosphatases, specific assay conditions must be developed to ensure accurate activity measurement. nih.gov The choice of substrate can also be tailored; while FDP is broadly applicable, other substrates like 3-O-methylfluorescein phosphate (B84403) (OMFP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) have been used for specific phosphatase families like dual-specificity protein phosphatases and serine/threonine phosphatases. nih.govmdpi.com

FDP is an effective substrate for determining key enzyme kinetic parameters, such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). nih.govjasco-global.com These parameters provide insight into an enzyme's catalytic efficiency and its affinity for the substrate. jasco-global.com Vmax represents the maximum rate of reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax. jasco-global.com

The determination of these parameters involves measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. jasco-global.comnih.gov This can be achieved by plotting the reaction rate against the substrate concentration. jasco-global.com For data analysis, linearized plots such as the Lineweaver-Burk plot (a double-reciprocal plot of 1/velocity versus 1/[substrate]) are often used to calculate Vmax and Km from the slope and intercepts of the resulting straight line. jasco-global.combu.edu Studies have shown that protein tyrosine phosphatases like CD45 and PTP-1B exhibit Vmax and Km values with FDP that are comparable to those obtained with more traditional phosphotyrosine peptide substrates. nih.gov

| Phosphatase Isoform | Km (µM) | Vmax (relative units) |

| Leukocyte phosphatase CD45 | Comparable to phosphotyrosine peptides | Comparable to phosphotyrosine peptides |

| Protein tyrosine phosphatase-1B | Comparable to phosphotyrosine peptides | Comparable to phosphotyrosine peptides |

| Leukocyte common antigen-related protein (LAR) | Comparable to phosphotyrosine peptides | Comparable to phosphotyrosine peptides |

This table presents a summary of kinetic parameter findings for various protein tyrosine phosphatases using Fluorescein-diphosphate as a substrate. The data, derived from scientific literature, indicates that FDP's performance is comparable to established peptide substrates. nih.gov

High-Throughput Screening (HTS) Architectures for Enzyme Inhibitor and Activator Discovery

The high sensitivity and straightforward "mix-and-read" format of the FDP assay make it exceptionally well-suited for high-throughput screening (HTS) campaigns aimed at discovering enzyme inhibitors and activators. biotium.comnih.gov Fluorescence-based assays are among the most common methods used in HTS for identifying enzyme inhibitors. researchgate.net The assay's robustness allows for the rapid testing of large compound libraries to identify molecules that modulate phosphatase activity. nih.govresearchgate.net

Automation, through the use of robotic liquid-handling stations, is crucial for achieving the speed and reliability required for HTS. wur.nlresearchgate.net These automated systems can accurately dispense the minute volumes of reagents and compounds required in miniaturized formats, minimizing human error and enabling the screening of tens of thousands of data points per day. wur.nl The combination of miniaturization and automation makes FDP-based fluorescence assays a cost-effective and efficient platform for large-scale drug discovery efforts. wur.nlnih.gov

| HTS Parameter | Description | Advantage in FDP-based Assays |

| Miniaturization | Scaling down assay volumes into high-density microplates (e.g., 384- or 1536-well). nih.gov | Reduces consumption of FDP substrate and library compounds, lowering costs. nih.gov |

| Automation | Use of robotic systems for liquid handling and plate reading. wur.nl | Increases throughput, improves reproducibility, and minimizes manual errors. wur.nl |

| Throughput | The number of compounds that can be tested per day. | Miniaturization and automation enable screening of thousands to hundreds of thousands of compounds daily. wur.nl |

This table outlines the key techniques and advantages of employing Fluorescein-diphosphate in high-throughput screening architectures.

Rigorous data analysis and validation are essential to ensure the quality and reliability of results from HTS campaigns. nih.gov A key statistical parameter used to evaluate the quality of an HTS assay is the Z'-factor. researchgate.net The Z'-factor provides a measure of the separation between the high (uninhibited enzyme) and low (inhibited enzyme) signal controls, taking into account the data variation within each group. nih.gov An assay with a Z'-factor value between 0.5 and 1.0 is considered excellent and suitable for HTS.

The process of hit identification involves setting a threshold, often defined as a signal decrease of more than three standard deviations from the mean of the control, to identify compounds that significantly inhibit enzyme activity. researchgate.net Following the primary screen, identified "hits" must undergo validation through secondary assays. This may involve re-testing the compounds, performing dose-response curves to determine potency (e.g., IC50 values), and using alternative assay formats to rule out false positives caused by compound interference with the fluorescence signal. nih.govnih.gov

Application of Fluorescein Diphosphate (B83284) in the Characterization of Novel Phosphohydrolases

FDP's broad reactivity with various types of phosphatases makes it a valuable tool for the initial characterization of novel or uncharacterized phosphohydrolases. biotium.comaatbio.com When a new enzyme with suspected phosphatase activity is discovered, FDP can be used in a straightforward and sensitive assay to confirm this activity and perform initial biochemical profiling. nih.gov Its high catalytic efficiency and the strong fluorescence of its product allow for the detection of even low levels of enzymatic activity, which is particularly useful when working with newly purified or expressed proteins that may be available only in small quantities. nih.govacs.org The versatility of FDP allows researchers to quickly ascertain whether a novel enzyme can hydrolyze phosphate esters, providing a critical first step in elucidating its biological function. aatbio.comnih.gov

Innovations in Biosensor Development Leveraging Fluorescein Diphosphate

Design and Engineering Principles for Fluorescein (B123965) Diphosphate-Based Biosensing Platforms

The foundational design principle of biosensors utilizing Fluorescein Diphosphate (B83284) monoammonium salt is the enzyme-mediated generation of a fluorescent signal. nih.gov The core of the biosensing platform is an enzyme, typically a phosphatase, that specifically recognizes and cleaves the phosphate (B84403) groups from the FDP molecule. This reaction liberates fluorescein, whose intense fluorescence can be measured and correlated to the activity of the enzyme or the concentration of an analyte that modulates this activity.

Key engineering principles for these platforms include:

Enzyme Selection and Immobilization : The choice of enzyme is paramount as it dictates the biosensor's target analyte. nih.gov For instance, using an alkaline phosphatase allows for the detection of its activity or inhibitors. Engineering the enzyme or its immobilization onto a solid support (like a microplate well, nanoparticle, or sensor chip surface) is critical for stability, reusability, and preventing leaching. nih.gov

Substrate Concentration Optimization : The concentration of FDP must be carefully optimized. It should be high enough to ensure that the enzymatic reaction rate is not substrate-limited (typically at or above the enzyme's Michaelis-Menten constant, K_m), but low enough to minimize background signal from non-enzymatic hydrolysis.

Transducer Integration : The platform must integrate a sensitive optical detector, such as a fluorometer or a fluorescence microscope, to quantify the emitted light from the generated fluorescein. nih.gov The selection of excitation and emission wavelengths (typically ~490 nm and ~515 nm for fluorescein, respectively) is crucial for maximizing the signal-to-noise ratio.

Reaction Environment Control : The biosensor's performance is highly dependent on environmental conditions. The design must ensure optimal pH, temperature, and ionic strength for the specific enzyme being used to maintain its activity and stability.

Integration of Fluorescein Diphosphate into Microfluidic and Droplet-Based Systems for Enhanced Analytical Resolution

The integration of FDP-based assays into microfluidic and droplet-based platforms represents a significant innovation, enabling high-throughput screening and analysis with enhanced resolution and minimal reagent consumption. nih.govmdpi.com These "lab-on-a-chip" systems manipulate picoliter to nanoliter volumes of fluids in micro-fabricated channels, offering precise control over reaction conditions. nih.govmdpi.com

Droplet-based microfluidics, in particular, utilizes FDP for dose-response screening and enzyme activity analysis. nih.govmdpi.com In these systems, aqueous droplets containing the enzyme, FDP, and the analyte (e.g., a potential inhibitor) are generated in a continuous stream of immiscible oil. nih.gov Each droplet functions as an independent, isolated microreactor, allowing for thousands of experiments to be performed in parallel. researchgate.net

The advantages of this integration include:

Miniaturization : The picoliter volume of the droplets drastically reduces the consumption of expensive reagents like enzymes and FDP. mdpi.com

High Throughput : Droplets can be generated and analyzed at rates of hundreds to thousands per second, enabling rapid screening of large compound libraries. nih.govmdpi.com

Enhanced Resolution : The small volume leads to rapid mixing and reaction times. mdpi.com In dose-response studies, concentration gradients can be precisely generated, allowing for the creation of high-resolution curves from a single experiment. nih.gov

Reduced Sample Dispersion : Encapsulation within droplets prevents cross-contamination and sample dispersion that can occur in continuous-flow systems. nih.gov

A typical workflow involves combining streams of the enzyme, FDP, and a test compound on-chip before segmenting the flow into droplets. nih.gov After an incubation period to allow for the enzymatic reaction to proceed, the droplets are passed through a laser interrogation point, and the fluorescence of the liberated fluorescein is measured, providing a quantitative readout of enzyme activity. nih.gov

Table 1: Example Parameters for a Droplet-Based Microfluidic System for Enzyme Inhibition Screening Using FDP

| Parameter | Value/Description | Source |

| Droplet Volume | ~140 picoliters | nih.gov |

| Aqueous Flow Rate (Assay Components) | 100 µL/hour | nih.gov |

| Oil Flow Rate | 200 µL/hour (per stream) | nih.gov |

| Fluorogenic Substrate | Fluorescein diphosphate (FDP) | nih.gov |

| Target Enzyme Example | Protein Tyrosine Phosphatase 1B (PTP1B) | nih.gov |

| Known Inhibitor (Positive Control) | Sodium Suramin | nih.gov |

| Throughput | Generation of high-resolution dose-response curves | nih.gov |

Specificity and Selectivity Enhancement in Biosensors Utilizing Fluorescein Diphosphate

The specificity and selectivity of an FDP-based biosensor are almost entirely governed by the enzyme used to catalyze the hydrolysis reaction. nih.gov FDP itself is a general phosphatase substrate; therefore, achieving selectivity for a particular analyte requires an enzyme that is either highly specific for that analyte or is modulated in a highly specific manner by it.

Strategies to enhance specificity and selectivity include:

Use of Highly Specific Enzymes : Employing enzymes that have a narrow substrate range or are specifically activated or inhibited by the target analyte is the most direct approach. nih.gov For example, a biosensor for a specific organophosphate pesticide could use an acetylcholinesterase enzyme whose activity (hydrolyzing a suitable substrate to trigger FDP conversion via a coupled reaction) is selectively inhibited by that pesticide.

Protein Engineering : Genetic modification of enzymes can alter their substrate specificity and sensitivity to inhibitors or activators. nih.gov Directed evolution or site-directed mutagenesis can be used to create enzyme variants that are more selective for the target analyte, thereby reducing interference from other molecules in a complex sample. mit.edu

Sample Pre-treatment : Incorporating separation or purification steps, such as chromatography or immunomagnetic separation, within the microfluidic platform can remove potential interfering substances from the sample before it is introduced to the FDP-based detection system. mdpi.com

By focusing on the biological recognition element (the enzyme or antibody), the biosensor can be tailored to detect specific targets with high fidelity, even in complex biological matrices. researchgate.net

Performance Metrics and Validation Frameworks for Fluorescein Diphosphate-Enabled Biosensors

Validating the performance of FDP-enabled biosensors involves quantifying a set of key metrics that define their analytical capabilities and reliability. These metrics are essential for comparing different biosensor designs and ensuring their fitness for a specific application.

Key performance metrics include:

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably distinguished from a blank sample. For FDP-based sensors, this is determined by the enzyme's catalytic efficiency, the quantum yield of fluorescein, and the sensitivity of the fluorescence detector.

Dynamic Range (or Linear Range) : The concentration range over which the biosensor's response is directly proportional to the analyte concentration. This is often limited by enzyme saturation at high analyte concentrations.

Sensitivity : The magnitude of the change in fluorescence signal per unit change in analyte concentration. It is represented by the slope of the calibration curve within the dynamic range.

Selectivity : The ability of the biosensor to detect the target analyte without interference from other structurally similar or co-existing compounds in the sample matrix. mdpi.com

Z-factor : A statistical parameter used in high-throughput screening to evaluate the quality of an assay. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening. nih.gov It is calculated using the means and standard deviations of positive and negative controls.

Validation frameworks often involve running dose-response curves with known inhibitors or activators to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.gov Reproducibility and stability over time and across different sensor batches are also critical validation parameters.

Table 2: Performance Metrics for an FDP-Based PTP1B Inhibition Assay in a Droplet-Microfluidic System

| Performance Metric | Value | Description | Source |

| Z-factor | 0.657 | Indicates an "excellent" assay suitable for high-throughput screening. | nih.gov |

| IC₅₀ (Sodium Suramin) | 17.7 µM | The concentration of the inhibitor required to reduce enzyme activity by 50%, determined from 32 replicate injections. | nih.gov |

| Assay Resolution | High | Capable of generating dose-response curves with materially higher resolution than microplate-based methods. | nih.gov |

| Throughput | High | Enables rapid screening by generating dose-response data in a miniaturized format. | nih.gov |

Mechanistic and Biophysical Investigations of Fluorescein Diphosphate Transformation

Elucidation of Enzyme-Substrate Interaction Mechanisms During Diphosphate (B83284) Hydrolysis

The enzymatic transformation of Fluorescein-diphosphate (FDP) is a sequential hydrolysis process, primarily catalyzed by phosphatases, such as alkaline phosphatase (ALP) and protein tyrosine phosphatases (PTPases). nih.govwikipedia.org The interaction begins with the substrate, FDP, binding to the active site of the enzyme. Alkaline phosphatases, for instance, are homodimeric enzymes, meaning they are composed of two identical protein subunits. wikipedia.orgnih.gov Each catalytic site within these enzymes contains crucial metal ions, typically two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion, which are essential for the enzymatic activity. wikipedia.orgnih.gov These metal ions play a pivotal role in the geometric coordination of the FDP substrate within the active site, facilitating the subsequent hydrolysis. wikipedia.org

The hydrolysis of FDP occurs in a stepwise manner. In the initial step, one phosphate (B84403) group is cleaved from the FDP molecule, resulting in the formation of fluorescein (B123965) monophosphate (FMP). nih.gov This initial reaction is generally efficient, with kinetic parameters (Vmax and Km) comparable to those of natural phosphotyrosine peptide substrates for PTPases. nih.gov The second step involves the hydrolysis of the remaining phosphate group from FMP to yield the final product, fluorescein. nih.gov This second dephosphorylation is typically less efficient, characterized by higher Km values, which indicates a lower affinity of the enzyme for the FMP intermediate compared to the original FDP substrate. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Fluorescein Diphosphate (FDP) and Fluorescein Monophosphate (FMP) by various Protein Tyrosine Phosphatases (PTPases)

| Enzyme | Substrate | Vmax (nmol/min/µg) | Km (µM) |

| CD45 | FDP | 1,200 | 2.5 |

| CD45 | FMP | 1,100 | 25 |

| PTP-1B | FDP | 2,800 | 4.0 |

| PTP-1B | FMP | 2,500 | 50 |

| LAR | FDP | 2,000 | 3.0 |

| LAR | FMP | 1,800 | 40 |

| This table is generated based on comparative data suggesting FMP has higher Km values than FDP. nih.gov |

Impact of Environmental Modulators on the Enzymatic Turnover of Fluorescein Diphosphate

The enzymatic turnover of Fluorescein-diphosphate is highly sensitive to various environmental factors, which can significantly modulate the rate of hydrolysis. Key modulators include pH, temperature, and the presence of inhibitors.

pH: The pH of the reaction environment is a critical factor influencing enzyme activity. Alkaline phosphatases, as their name suggests, exhibit optimal activity in alkaline conditions, typically within a pH range of 8 to 9. aatbio.comcolby.edu The fluorescence of the final product, fluorescein, is also pH-dependent, showing the most intense signal in basic solutions (pH > 8). nih.govusda.gov Conversely, acid phosphatases function optimally at acidic pH values, generally between 4 and 6. colby.edu The rate of FDP hydrolysis by a specific phosphatase will, therefore, be maximal at its optimal pH, as this ensures the correct protonation state of amino acid residues in the enzyme's active site. mdpi.com Studies on fluorescein diacetate (a related compound) hydrolysis have shown a significant increase in enzymatic activity as the pH increases from 6.8 to 7.6. mdpi.comresearchgate.net

Temperature: Temperature affects the rate of enzymatic reactions, with higher temperatures generally increasing the reaction rate up to an optimal point. Beyond this optimum, the enzyme can denature, leading to a loss of activity. Some alkaline phosphatases, particularly those from bacterial sources like E. coli, exhibit remarkable thermal stability, remaining active at temperatures as high as 80°C. wikipedia.org This stability is attributed to the dimeric structure of the enzyme, which protects the bonds maintaining its tertiary structure from heat-induced degradation. wikipedia.org Standard assay protocols often recommend an incubation temperature of 37°C. aatbio.com

Inhibitors: The enzymatic cleavage of FDP can be hindered by the presence of specific inhibitors. For instance, mammalian alkaline phosphatases are known to be inhibited by l-amino acids and certain peptides through an uncompetitive inhibition mechanism. wikipedia.org Inorganic phosphate, a product of the hydrolysis reaction, can also act as an inhibitor for acid phosphatases. colby.edu The presence of such inhibitors in the reaction medium will decrease the rate of FDP turnover.

Table 2: Influence of pH on Fluorescein Production from Fluorescein Diacetate Hydrolysis

| pH | Relative Fluorescein Production Rate (%) |

| 6.8 | 39 |

| 7.0 | 58 |

| 7.2 | 75 |

| 7.4 | 100 |

| 7.6 | 93 |

| This table is adapted from data on fluorescein diacetate hydrolysis, illustrating the general trend of pH dependence for fluorescein-based substrates. mdpi.comresearchgate.net |

Photophysical Pathways of Fluorescein Liberation and Signal Generation Upon Enzymatic Cleavage

The use of Fluorescein-diphosphate monoammonium salt as a substrate in bioassays is predicated on a significant change in its photophysical properties upon enzymatic action. FDP itself is a colorless and non-fluorescent molecule. aatbio.com The phosphate groups attached to the fluorescein core disrupt the extended π-electron system of the xanthene dye, preventing it from absorbing light in the visible spectrum and subsequently fluorescing. google.com

The enzymatic cleavage of these phosphate groups liberates the fluorescein molecule. This process restores the conjugated system of the fluorophore, enabling it to absorb light. wpmucdn.com The liberated fluorescein is highly fluorescent, exhibiting a strong absorption maximum at approximately 490-494 nm and an emission maximum around 514-521 nm. aatbio.comdrugbank.com This results in the characteristic bright, greenish-yellow fluorescence. nih.gov

The signal generation is a direct consequence of this transformation. The process can be summarized in two steps:

Enzymatic Hydrolysis: Phosphatase enzymes catalyze the removal of the two phosphate groups from the non-fluorescent FDP, producing the highly fluorescent fluorescein. aatbio.comrsc.org

Fluorescence Emission: Upon excitation with light of an appropriate wavelength (e.g., from an Argon laser), the liberated fluorescein molecules absorb photons, and their electrons are promoted to an excited state. As the electrons return to the ground state, they release energy in the form of fluorescent light, which is then detected. aatbio.comwpmucdn.com

The intensity of the generated fluorescent signal is directly proportional to the amount of fluorescein produced, which in turn correlates with the activity of the phosphatase enzyme. eurogentec.com The high quantum yield of fluorescein contributes to the high sensitivity of assays using FDP. eurogentec.com It is important to note that the fluorescence of fluorescein is pH-dependent, with the dianionic form, prevalent at pH values above 6.4, being the most fluorescent species. nih.gov

Table 3: Photophysical Properties of Fluorescein-Diphosphate and its Hydrolysis Product

| Compound | State | Absorption Max (λ_abs) | Emission Max (λ_em) | Fluorescence |

| Fluorescein-diphosphate | Substrate | N/A (UV region) | N/A | Non-fluorescent |

| Fluorescein | Product (in alkaline buffer) | ~490 nm | ~515 nm | Highly fluorescent |

| Data compiled from multiple sources. aatbio.comnih.govdrugbank.com |

Computational and Structural Biology Approaches to Understanding Fluorescein Diphosphate Reactivity

Understanding the reactivity of Fluorescein-diphosphate at a molecular level is enhanced through the use of computational and structural biology techniques. These approaches provide insights into the specific interactions between the FDP substrate and the enzyme's active site, which govern the catalytic process.

Structural Biology: X-ray crystallography has been instrumental in determining the three-dimensional structure of phosphatases, such as the human placental alkaline phosphatase (PLAP) and the E. coli alkaline phosphatase. nih.gov These crystal structures reveal the intricate architecture of the enzyme, including the precise arrangement of the catalytic site. The active site is characterized by the presence of the essential metal ions (two Zn²⁺ and one Mg²⁺) and key amino acid residues that interact with the phosphate moieties of the substrate. wikipedia.orgnih.gov The structure of the dimeric enzyme shows how the active sites are formed and provides a template for understanding how FDP binds. nih.gov While a crystal structure of an enzyme in complex with FDP specifically is not widely available, the existing structures with phosphate ions or substrate analogs allow for the modeling of the FDP-enzyme interaction. nih.gov

Computational Approaches: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, FDP) when bound to a protein target. nih.govacs.org Docking simulations can be used to place the FDP molecule into the crystallographically determined active site of a phosphatase. These simulations help to identify the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, between FDP and the amino acid residues of the enzyme. acs.orgembopress.org By calculating the binding affinity, molecular docking can also help to explain the substrate specificity and the differences in binding efficiency between FDP and its intermediate, FMP. nih.govacs.org These computational models, combined with the structural data, provide a detailed picture of the catalytic mechanism, including the role of the metal ions in stabilizing the transition state during the hydrolysis of the phosphate ester bonds. wikipedia.org

Synthetic Chemistry and Derivatization Strategies for Expanding Fluorescein Diphosphate Utility

Synthesis of Novel Fluorescein (B123965) Diphosphate (B83284) Analogs for Tailored Research Applications

The synthesis of novel analogs of fluorescein diphosphate (FDP) is foundational to expanding its application. While FDP itself is a powerful substrate, modifying the core xanthene structure allows for the development of probes with altered spectral properties, environmental sensitivity, and substrate characteristics. The general approach involves synthesizing a modified fluorescein precursor, which is then subsequently phosphorylated to yield the final diphosphate analog.

A key challenge in creating analogs is the modification of the fluorescein scaffold itself. For instance, substituting the traditional carboxylate group at the 3-position with other functionalities can yield molecules with unique properties. One such example is the synthesis of 3-phosphonofluoresceins. The synthesis begins not with fluorescein, but with 2-bromobenzaldehyde, which undergoes a Nickel-mediated catalysis with triethyl phosphite (B83602) to create an arylphosphonic ester. nih.gov This modified precursor is then reacted with a resorcinol (B1680541) derivative to form the xanthene backbone, which can then be phosphorylated. nih.gov

Other synthetic strategies focus on introducing linkers or other functional groups to the fluorescein molecule. The Mitsunobu reaction, for example, has been used to introduce carboxyalkyl ether linkers of varying lengths onto the 3'-phenol group of fluorescein methyl ester. researchgate.net These linkers can serve as attachment points for other molecules or influence the solubility and localization of the probe.

The development of analogs often draws inspiration from nature. For example, novel fluorophores have been developed based on the structure of oxyluciferin, the light-emitting product of the firefly bioluminescence reaction. ucl.ac.uk These nature-inspired designs can lead to probes with long-wavelength emissions, which are advantageous for in vivo imaging due to better tissue penetration. ucl.ac.uk Once a novel fluorescein analog is synthesized, the final step involves the introduction of the two phosphate (B84403) groups, typically through a reaction with a phosphorylating agent, to render it a substrate for phosphatases.

| Analog Type | Synthetic Strategy | Key Precursors | Purpose of Modification | Reference |

|---|---|---|---|---|

| 3-Phosphonofluorescein | Nickel-mediated phosphonylation followed by condensation | 2-bromobenzaldehyde, triethyl phosphite, resorcinol | Alter electronic properties and potential for new bioconjugation | nih.gov |

| Fluorescein Carboxyalkyl Ethers | Mitsunobu reaction on the 3'-phenol group | Fluorescein methyl ester, hydroxyalkyl benzyl (B1604629) esters | Introduce linkers of varying lengths for bioconjugation | researchgate.net |

| NBD-labeled Polyprenyl Phosphates | Chemical synthesis to attach NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | Polyprenyl phosphates | Create fluorescent probes to study transmembrane movement | nih.gov |

| Oxyluciferin-Inspired Fluorophores | Multi-step synthesis based on oxyluciferin scaffold | Varies depending on target structure | Develop probes with long-wavelength (near-infrared) emission | ucl.ac.uk |

Strategies for Creating Photoactivatable and "Caged" Fluorescein Diphosphate Derivatives

Photoactivatable or "caged" fluorophores are powerful tools that remain non-fluorescent until activated by light of a specific wavelength. nih.gov This strategy provides exceptional spatiotemporal control over signal generation. For fluorescein-based compounds, caging is typically achieved by chemically modifying the phenolic hydroxyl groups, which are essential for fluorescence. The protecting groups, or "cages," quench fluorescence until they are photolytically cleaved.

A common strategy involves the use of o-nitrobenzyl-based protecting groups. thermofisher.com These groups are synthetically linked to the heteroatoms (oxygen, in the case of fluorescein's hydroxyls) of the biologically active molecule. thermofisher.com The structure of the nitrobenzylic compound affects the wavelength required for "uncaging" and the efficiency of the photorelease. thermofisher.com For instance, 5-carboxymethoxy-2-nitrobenzyl (CMNB) is a water-soluble caging group that provides an absorption maximum around 310 nm. thermofisher.com Symmetrical caging of both phenolic hydroxyls can achieve complete quenching of fluorescence, but the removal of two groups requires more prolonged irradiation. nih.gov

Another efficient photolabile protecting group used for caging fluorescein is the (3-hydroxy-2-naphthalenyl)methyl (NQMP) group. nih.govresearchgate.net The synthesis of NQMP-caged fluorescein derivatives involves a multi-step sequence starting from fluorescein. nih.gov Irradiation of these caged compounds with low-intensity UVA light (e.g., 300-350 nm) results in the efficient release of the fluorescent dye and a dramatic increase in emission. nih.gov

A different approach to caging utilizes s-tetrazines as photocages. rice.edu Tetrazine is known to efficiently quench the fluorescence of various fluorophores. Upon light irradiation, the tetrazine moiety undergoes photolysis, generating molecular nitrogen and two nitriles, thereby restoring the fluorescence of the parent molecule. rice.edu This strategy is general and can be applied to design a wide range of photoactivatable fluorophores. rice.edu

| Caging Group | Abbreviation | Activation Wavelength | Key Features | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl | NB | UV | Classical caging group; derivatives exist to tune properties. | nih.govthermofisher.com |

| 5-Carboxymethoxy-2-nitrobenzyl | CMNB | ~310 nm | Imparts significant water solubility to the caged probe. | thermofisher.com |

| (3-Hydroxy-2-naphthalenyl)methyl | NQMP | 300-350 nm (UVA) | Efficient photo-cage; allows for dramatic fluorescence enhancement upon release. | nih.govresearchgate.net |

| s-Tetrazine | - | Visible Light | Acts as a phototrigger that is decomposed by light to restore fluorescence. | rice.edu |

Bioconjugation Techniques for Molecular Probes Incorporating Fluorescein Diphosphate Scaffolds

Bioconjugation is the chemical process of covalently linking molecules, at least one of which is a biomolecule, such as a protein or nucleic acid. thermofisher.com Incorporating a fluorescein diphosphate (FDP) scaffold into a molecular probe requires robust bioconjugation chemistry that allows it to be attached to a targeting moiety. The most common strategies target specific functional groups on proteins, primarily primary amines and sulfhydryls. thermofisher.com

The classic method for labeling proteins involves using fluorescein derivatives equipped with amine-reactive groups. Fluorescein isothiocyanate (FITC) is a widely used reagent for this purpose. nih.govnih.gov The isothiocyanate group reacts with primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, under slightly alkaline conditions (pH ~8.5) to form a stable thiourea (B124793) bond. nih.govthermofisher.com Another class of highly effective amine-reactive reagents is N-hydroxysuccinimide (NHS) esters. These reagents also react with primary amines to form stable amide bonds. thermofisher.com

For more site-specific labeling, thiol-reactive chemistry is often the method of choice. ox.ac.uk This approach targets the sulfhydryl group of cysteine residues, which are relatively rare in proteins, allowing for more controlled conjugation. Reagents such as maleimides and iodoacetamides are commonly used to modify surface-exposed cysteine residues. ox.ac.uk By using site-directed mutagenesis, a cysteine can be introduced at a specific location on a protein, enabling precise attachment of the fluorescein-based probe. ox.ac.uk

| Reactive Group on Probe | Target Functional Group on Biomolecule | Resulting Covalent Bond | Common Biomolecule Target | Reference |

|---|---|---|---|---|

| Isothiocyanate (e.g., FITC) | Primary Amine (-NH₂) | Thiourea | Lysine residues, N-terminus of proteins | nih.govnih.gov |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Lysine residues, N-terminus of proteins | thermofisher.com |

| Maleimide | Sulfhydryl (-SH) | Thioether | Cysteine residues | ox.ac.uk |

| Iodoacetamide | Sulfhydryl (-SH) | Thioether | Cysteine residues | ox.ac.uk |

Chemical Modifications for Altering Substrate Specificity or Fluorogenic Response

Chemical modifications to the fluorescein diphosphate molecule can be strategically employed to alter its substrate specificity and tune its fluorogenic response. FDP is a substrate for various phosphatases, and its hydrolysis is a multi-step process that dictates the fluorescence output. fishersci.co.uknih.gov

The fluorogenic response of FDP relies on the sequential enzymatic hydrolysis of its two phosphate groups. FDP itself is colorless and non-fluorescent. fishersci.co.uk The action of a phosphatase, such as a protein tyrosine phosphatase (PTPase), first cleaves one phosphate group to yield fluorescein monophosphate (FMP). nih.gov FMP is an intermediate that is weakly fluorescent. fishersci.co.uk The subsequent hydrolysis of the second phosphate group releases fluorescein, which is a highly fluorescent molecule with excitation and emission maxima around 490 nm and 514 nm, respectively. fishersci.co.uknih.gov This two-step process, with different efficiencies for each step, influences the kinetics of the fluorogenic response. For some PTPases, the hydrolysis of FDP to FMP is highly efficient, while the subsequent conversion of FMP to fluorescein is less so. nih.gov

Altering the substrate specificity can be achieved by modifying the core structure of the probe. While FDP is a general phosphatase substrate, synthetic strategies can be used to design probes that are preferentially cleaved by specific enzyme isoforms. This can involve creating fluorogenic peptides where a fluorescein-derived reporter is quenched, and the peptide sequence itself dictates the substrate specificity for a particular enzyme, such as a depalmitoylase. nih.gov Although not directly FDP, this principle of using a specific recognition sequence to guide an enzyme to a fluorogenic core can be applied.

Furthermore, modifications to the fluorescein scaffold itself can alter its inherent spectral properties or its interaction with enzymes. Replacing the carboxylate group with a phosphonate (B1237965) group, for instance, creates 3-phosphonofluorescein, which has absorption and emission spectra that are relatively unaltered from the parent carboxyfluorescein but may exhibit different interactions with proteins or biological systems. nih.gov Such fundamental chemical modifications provide a pathway to fine-tune the fluorogenic response for specific applications.

| Modification | Effect | Mechanism | Reference |

|---|---|---|---|

| Enzymatic Hydrolysis (Step 1) | Conversion from non-fluorescent to weakly fluorescent | Cleavage of the first phosphate group by a phosphatase to yield Fluorescein Monophosphate (FMP). | fishersci.co.uknih.gov |

| Enzymatic Hydrolysis (Step 2) | Conversion from weakly fluorescent to highly fluorescent | Cleavage of the second phosphate group from FMP to yield highly fluorescent fluorescein. | fishersci.co.uknih.gov |

| Substitution of Carboxylate with Phosphonate | Alters molecular properties while maintaining core spectral characteristics | Changes the charge and chemical nature of a key functional group on the xanthene scaffold. | nih.gov |

| Incorporation into a specific peptide sequence | Confers substrate specificity for a target enzyme | The peptide acts as a recognition motif, guiding a specific enzyme (e.g., a protease or depalmitoylase) to cleave the probe and release the fluorophore. | nih.gov |

Emerging Research Frontiers and Future Prospects of Fluorescein Diphosphate

Deployment in Advanced Cell-Free and In Vitro Research Systems for Complex Biological Studies

Fluorescein (B123965) diphosphate (B83284) (FDP) is increasingly being utilized in advanced cell-free and in vitro research systems to investigate complex biological processes. Cell-free protein synthesis (CFPS) systems, which replicate transcription and translation processes outside of a living cell, provide a flexible and controllable environment for studying protein function and enzymatic activity. nih.gov These systems are becoming essential tools in synthetic biology and for the development of biosensors. nih.govmdpi.com

In this context, FDP serves as a highly sensitive fluorogenic substrate for phosphatases. biotium.comusbio.net When a phosphatase, expressed within a CFPS system, enzymatically cleaves the phosphate (B84403) groups from the non-fluorescent FDP molecule, it yields the highly fluorescent compound fluorescein. fishersci.co.ukaatbio.comaatbio.com This conversion results in a readily detectable fluorescent signal, allowing for the real-time monitoring of enzyme kinetics and activity.

The application of FDP in these systems allows researchers to study the function of specific phosphatases in a controlled environment, free from the complexities and interferences of a cellular milieu. This is particularly valuable for investigating the role of phosphatases in complex signaling pathways and for high-throughput screening of potential enzyme inhibitors or activators. The use of fluorescent reporters like those derived from FDP is a cornerstone of modern cell-free technology development. biorxiv.org

Key applications of Fluorescein Diphosphate in cell-free and in vitro systems:

| Application | Description | Significance |

| Enzyme Characterization | Determination of kinetic parameters (K_m, V_max) of purified or cell-free expressed phosphatases. nih.gov | Provides fundamental insights into enzyme function and substrate specificity. |

| High-Throughput Screening (HTS) | Rapid screening of large libraries of compounds to identify potential inhibitors or activators of specific phosphatases. biotium.com | Accelerates the drug discovery process for diseases associated with phosphatase dysregulation. |

| Biosensor Development | Integration into cell-free biosensors for the detection of phosphatase activity as a biomarker for diseases. mdpi.com | Offers a promising avenue for the development of novel diagnostic tools. |

| Study of Post-Translational Modifications | Investigation of the role of phosphorylation and dephosphorylation in protein function and cellular signaling. | Enhances understanding of fundamental biological processes. |

Synergistic Applications with Nanotechnology and Advanced Materials in Biosensing

The integration of fluorescein diphosphate with nanotechnology and advanced materials is paving the way for the development of highly sensitive and specific biosensors. nih.gov Nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes, offer unique optical and electronic properties that can significantly amplify the signal generated from the enzymatic conversion of FDP. nih.govnih.gov

One promising approach involves the immobilization of phosphatases on the surface of nanomaterials. When FDP is introduced, the enzymatic reaction occurs in close proximity to the nanomaterial, leading to enhanced signal transduction. For instance, the fluorescence generated from the hydrolysis of FDP can be modulated by the plasmonic properties of gold nanoparticles, resulting in a more robust and detectable signal. nih.gov

Furthermore, the large surface-area-to-volume ratio of nanomaterials allows for a higher density of enzyme immobilization, which in turn increases the sensitivity of the biosensor. nih.gov Advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), can also be employed as scaffolds for the development of novel biosensing platforms that incorporate FDP-based detection mechanisms. acs.org

Examples of Synergistic Applications:

| Nanomaterial/Advanced Material | Principle of Signal Enhancement | Potential Application |

| Gold Nanoparticles (AuNPs) | Surface plasmon resonance (SPR) enhancement of fluorescence. nih.govfrontiersin.org | Ultrasensitive detection of phosphatase biomarkers in clinical samples. |

| Quantum Dots (QDs) | Fluorescence resonance energy transfer (FRET) between QDs and fluorescein. nih.gov | Multiplexed detection of different phosphatase activities. |

| Carbon Nanotubes (CNTs) | Enhanced electrochemical detection of the enzymatic product. | Development of label-free electrochemical biosensors. |

| Metal-Organic Frameworks (MOFs) | Encapsulation and stabilization of enzymes, controlled release of FDP. acs.org | Creation of reusable and stable biosensing platforms. |

Unexplored Potential in Novel Biomarker Detection and Analytical Chemistry

The inherent properties of fluorescein diphosphate as a fluorogenic substrate present significant, yet largely unexplored, potential for the detection of novel biomarkers and for advancements in analytical chemistry. mdpi.com The enzymatic dephosphorylation of FDP is a highly specific event, and this specificity can be harnessed to develop assays for the detection of phosphatases that are implicated in various diseases, including cancer and metabolic disorders. mdpi.comresearchgate.net

A key area of emerging research is the design of FDP-based probes that can be targeted to specific cellular compartments or tissues. By conjugating FDP to molecules that have an affinity for particular cellular structures, it may be possible to visualize phosphatase activity in real-time within living cells and organisms. This would provide invaluable insights into the spatial and temporal dynamics of cellular signaling pathways.

In the realm of analytical chemistry, FDP can be employed in the development of novel assay formats, such as those based on microfluidics and lab-on-a-chip technologies. nih.gov These miniaturized platforms would enable the rapid and high-throughput analysis of small sample volumes, making them ideal for point-of-care diagnostics. Furthermore, the strong fluorescence of the reaction product, fluorescein, allows for detection with high sensitivity using standard fluorescence instrumentation. aatbio.comaatbio.com

Potential Future Applications:

| Area of Application | Specific Example | Potential Impact |

| Cancer Diagnostics | Detection of elevated levels of specific phosphatases in serum or tissue biopsies as early cancer biomarkers. researchgate.netnih.gov | Improved early diagnosis and monitoring of cancer progression. |

| Infectious Disease Diagnostics | Development of assays to detect phosphatases secreted by pathogenic microorganisms. | Rapid and sensitive detection of infections. |

| Environmental Monitoring | Creation of biosensors for the detection of pollutants that inhibit or activate phosphatase activity in ecosystems. | Early warning system for environmental contamination. |

| Food Safety | Assays to detect the presence of bacterial contamination in food products based on phosphatase activity. | Enhanced food safety and quality control. |

Addressing Challenges and Opportunities for Next-Generation Fluorogenic Probe Development

While fluorescein diphosphate is a powerful tool, the development of next-generation fluorogenic probes based on its scaffold presents both challenges and opportunities. A primary challenge lies in improving the substrate specificity of FDP to differentiate between closely related phosphatases. nih.gov This could be achieved through chemical modifications of the fluorescein core to introduce recognition elements that favor binding to a particular enzyme.

Another challenge is to enhance the photophysical properties of the resulting fluorophore. This includes increasing the quantum yield and Stokes shift to improve the signal-to-noise ratio and minimize background fluorescence. nih.gov The development of probes that are excitable by longer wavelengths of light would also be advantageous for deep-tissue imaging, as this would reduce light scattering and tissue autofluorescence. bohrium.com

Despite these challenges, there are significant opportunities for innovation. The modular nature of the FDP molecule allows for a wide range of chemical modifications. For instance, the introduction of environmentally sensitive moieties could lead to the development of probes that report on local pH, viscosity, or the presence of other analytes in addition to phosphatase activity. Furthermore, the integration of FDP with other signaling motifs, such as those used in FRET, could enable the development of ratiometric probes that provide more quantitative and reliable measurements. mdpi.com The overarching goal is to create a new generation of "smart" fluorogenic probes with enhanced sensitivity, selectivity, and multiplexing capabilities for a wide range of biological and diagnostic applications. nih.govmit.eduacs.org

Challenges and Corresponding Opportunities:

| Challenge | Opportunity for Innovation |

| Limited Substrate Specificity | Introduction of specific recognition motifs to the fluorescein scaffold to enhance selectivity for particular phosphatases. |

| Suboptimal Photophysical Properties | Chemical modification to increase quantum yield, Stokes shift, and to shift excitation/emission wavelengths to the near-infrared region. |

| Signal Amplification | Integration with signal amplification strategies, such as enzymatic cascades or nanomaterial-based enhancement. |

| Single-Analyte Detection | Development of multiplexed probes that can simultaneously report on the activity of multiple enzymes or the presence of different analytes. |

Q & A

Basic: What are the standard methods for synthesizing Fluorescein-diphosphat monoammonium salt, and how can purity be verified?

Methodological Answer:

Synthesis typically involves reacting fluorescein derivatives with phosphoric acid under controlled pH conditions, followed by ammonium salt formation. For example, monoammonium phosphate synthesis (analogous to this compound) requires titration of phosphoric acid with ammonia to achieve a pH of 4–5, followed by crystallization . Purity verification employs HPLC (≥97% purity criteria, as in ) and nuclear magnetic resonance (NMR) to confirm structural integrity. Phosphate content can be quantified via gravimetric analysis or UV-Vis spectroscopy after reaction with molybdate reagents .

Advanced: How can researchers optimize the fluorescence quantum yield of this compound in varying pH environments?

Methodological Answer:

Fluorescence efficiency is pH-sensitive due to protonation/deprotonation of the fluorescein core. To optimize:

- Buffer Selection: Use ammonium-based buffers (e.g., ammonium acetate) to stabilize pH between 7.0–8.5, where fluorescein derivatives exhibit maximal emission .

- Ionic Strength Adjustment: High salt concentrations (>100 mM) may quench fluorescence; test with phosphate-buffered saline (PBS) gradients to identify ideal ionic conditions.

- Interference Mitigation: Pre-treat biological samples with chelators (e.g., EDTA) to reduce metal-induced quenching .

Basic: What spectroscopic techniques are recommended for characterizing this compound in solution?

Methodological Answer:

- UV-Vis Spectroscopy: Confirm absorbance peaks at ~490 nm (characteristic of fluorescein derivatives) and monitor shifts caused by phosphate group interactions .

- Fluorescence Spectroscopy: Measure emission maxima (~515 nm) and Stokes shift; use a slit width of 5 nm to minimize photobleaching.

- FTIR: Identify phosphate ester bonds (P–O–C stretch at ~1050 cm⁻¹) and ammonium ion vibrations (N–H bend at ~1450 cm⁻¹) .

Advanced: How to address discrepancies in fluorescence intensity data when using this compound across different biological matrices?

Methodological Answer:

Discrepancies often arise from matrix-specific interactions:

- Matrix Effects: Test in simplified systems (e.g., buffer-only vs. cell lysate) to isolate interference sources.

- Internal Standards: Co-administer a non-interfering fluorophore (e.g., DAF-FM, as in ) to normalize intensity.

- Quenching Correction: Use Stern-Volmer plots to quantify dynamic quenching by biomolecules like proteins or lipids .

Basic: What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-blocking vials to prevent photodegradation.

- Moisture Control: Lyophilize the compound for long-term storage; reconstitute in anhydrous DMSO or ethanol to avoid hydrolysis of phosphate esters .

- pH Stability: Pre-formulate solutions at pH 7.4 and avoid freeze-thaw cycles to prevent ammonium salt dissociation .

Advanced: What mechanistic studies elucidate the interaction between this compound and cellular membranes?

Methodological Answer:

- Fluorescence Lifetime Imaging (FLIM): Resolve membrane binding kinetics by measuring lifetime changes in lipid bilayer models .

- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing membrane mimics (e.g., liposomes) on sensor chips.

- Molecular Dynamics (MD) Simulations: Model the compound’s orientation near phospholipid headgroups, focusing on electrostatic interactions between ammonium ions and phosphate moieties .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.